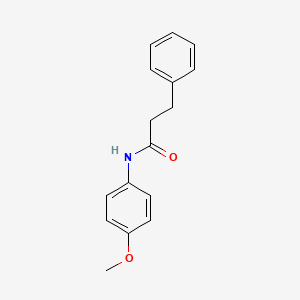

N-(4-methoxyphenyl)-3-phenylpropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methoxyphenyl)-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-19-15-10-8-14(9-11-15)17-16(18)12-7-13-5-3-2-4-6-13/h2-6,8-11H,7,12H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDXWZGXJTQCYCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10302986 | |

| Record name | N-(4-methoxyphenyl)-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97754-31-9 | |

| Record name | N-(4-methoxyphenyl)-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for N-(4-methoxyphenyl)-3-phenylpropanamide

The synthesis of N-(4-methoxyphenyl)-3-phenylpropanamide can be achieved through several established pathways, primarily involving the formation of an unsaturated precursor followed by selective reduction.

Catalytic Synthesis via N-(4-methoxyphenyl)acetamide and Aromatic Aldehydes

A conceptual synthetic pathway to N-(4-methoxyphenyl)-3-phenylpropanamide begins with the base-catalyzed condensation of N-(4-methoxyphenyl)acetamide and an aromatic aldehyde, such as benzaldehyde. This reaction, analogous to a Claisen-Schmidt condensation, would form an α,β-unsaturated amide intermediate, specifically (E)-N-(4-methoxyphenyl)-3-phenylpropenamide, also known as N-(4-methoxyphenyl)cinnamamide. While direct condensation is one approach, a more common and high-yielding laboratory synthesis involves the reaction of cinnamoyl chloride with 4-methoxyaniline (p-anisidine) in the presence of a base like triethylamine. mdpi.com This acylation reaction directly furnishes the unsaturated precursor necessary for the subsequent hydrogenation step.

Optimization of Reaction Conditions for Enhanced Yields

The efficiency of amide synthesis is highly dependent on reaction conditions. Optimizing parameters such as the choice of coupling reagent, base, solvent, and temperature is critical for maximizing the yield of N-aryl amides like N-(4-methoxyphenyl)-3-phenylpropanamide. nih.govresearchgate.netnih.gov For instance, in amide coupling reactions, various reagents can be employed to activate the carboxylic acid component. The selection of a suitable base is also crucial to neutralize acidic byproducts without promoting side reactions. Solvent choice can influence reactant solubility and reaction rates. A systematic approach to optimization involves screening these variables to identify the ideal combination for the specific substrate.

Below is a table illustrating the typical effects of various parameters on the yield of N-aryl amide formation, based on findings from related syntheses. researchgate.netnih.gov

| Parameter | Variation | Typical Effect on Yield | Rationale |

| Coupling Reagent | EDC, HATU, T3P | HATU often provides higher yields. | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions. nih.gov |

| Base | Triethylamine (TEA), DIPEA | DIPEA (N,N-Diisopropylethylamine) can lead to improved yields. | DIPEA is a non-nucleophilic base that is effective at scavenging protons without interfering with the coupling reaction. nih.gov |

| Solvent | THF, DMF, Toluene | DMF (Dimethylformamide) is often superior. | DMF is a polar aprotic solvent that effectively dissolves a wide range of reactants and can accelerate reaction rates. nih.gov |

| Temperature | Room Temp. to 150 °C | Increased temperature can improve yield, but may also lead to decomposition. | For some amidation reactions, higher temperatures (e.g., 150 °C) have been shown to significantly increase product yield compared to reactions run at lower temperatures. researchgate.net |

This table is a generalized representation based on analogous chemical reactions and serves to illustrate optimization principles.

Chemo-selective Hydrogenation Approaches for Unsaturated Precursors

The final step in this primary synthetic route is the conversion of the unsaturated precursor, N-(4-methoxyphenyl)cinnamamide, to the target saturated amide. This is accomplished through chemo-selective hydrogenation of the carbon-carbon double bond, leaving the amide functionality and aromatic rings intact.

This transformation is typically achieved using catalytic hydrogenation. A variety of catalysts can be employed, with Raney Nickel being a common and effective choice for the reduction of nitrile and related unsaturated groups. tudelft.nl The reaction is carried out under a hydrogen atmosphere, with careful control of pressure and temperature to ensure selectivity and prevent over-reduction or side reactions, such as the hydrogenolysis of other functional groups. tudelft.nl The successful chemo-selective reduction yields N-(4-methoxyphenyl)-3-phenylpropanamide.

Derivatization Strategies and Analogue Synthesis

The core structure of N-(4-methoxyphenyl)-3-phenylpropanamide serves as a scaffold for the synthesis of various derivatives, including heterocyclic compounds and amino acid analogues.

Design and Synthesis of Isoxazole Derivatives

The α,β-unsaturated amide structure of the precursor, N-(4-methoxyphenyl)cinnamamide, is analogous to a chalcone, making it a suitable starting material for the synthesis of five-membered heterocyclic rings like isoxazolines (dihydroisoxazoles). The standard method for this transformation is the cyclocondensation reaction with hydroxylamine (B1172632) hydrochloride. ijpsm.comijert.org

In this reaction, the hydroxylamine adds to the carbon-carbon double bond of the cinnamamide (B152044) precursor, followed by an intramolecular cyclization and dehydration to form the isoxazoline (B3343090) ring. ijert.org The reaction is typically carried out by refluxing the unsaturated amide and hydroxylamine hydrochloride in a suitable solvent, often in the presence of a mild base such as sodium acetate. ijert.org This strategy allows for the creation of a library of isoxazoline derivatives based on the N-(4-methoxyphenyl)amide scaffold.

Design and Synthesis of Phenylalanine Derivatives

N-(4-methoxyphenyl)-3-phenylpropanamide is structurally a derivative of β-phenylalanine, an important isomer of the natural amino acid phenylalanine. The synthetic methodologies used to produce β-phenylalanine derivatives (β-PADs) can be adapted to generate analogues of the target compound. nih.gov

One of the classical methods for accessing β-amino acids is the Rodionow-Johnson reaction, which involves the condensation of an aromatic aldehyde (like benzaldehyde), malonic acid, and an amine in the presence of a catalyst. By employing p-anisidine (B42471) as the amine component in this reaction, it is possible to synthesize N-(4-methoxyphenyl)-β-phenylalanine. researchgate.netwikipedia.org This core structure can then be further modified. Modern asymmetric synthesis methods have also been developed to produce enantiomerically pure β-PADs, which could be applied to generate chiral analogues of N-(4-methoxyphenyl)-3-phenylpropanamide. nih.gov

Chemical Reactivity and Functional Group Transformations

The chemical reactivity of N-(4-methoxyphenyl)-3-phenylpropanamide is dictated by its constituent functional groups: the secondary amide, the electron-rich methoxy-substituted aromatic ring, and the terminal phenyl ring.

The N-(4-methoxyphenyl)-3-phenylpropanamide molecule possesses two primary sites susceptible to oxidation: the benzylic carbon of the 3-phenylpropyl group and the electron-rich methoxyphenyl ring.

Benzylic Oxidation: The methylene (B1212753) group adjacent to the terminal phenyl ring (the benzylic position) is activated for oxidation. Under treatment with strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid, and provided a benzylic hydrogen is present, this position can be oxidized to a ketone. masterorganicchemistry.com This would transform the 3-phenylpropyl side chain into a 3-oxo-3-phenylpropyl group, yielding N-(4-methoxyphenyl)-3-oxo-3-phenylpropanamide. Milder and more selective modern reagents are also available for such transformations. beilstein-journals.org The reaction fails if the benzylic carbon is quaternary, as the presence of at least one benzylic C-H bond is a prerequisite for this reaction. masterorganicchemistry.com

Oxidation of the Methoxy (B1213986) Phenyl Ring: The methoxy-substituted aniline (B41778) moiety is electron-rich and can be susceptible to oxidation, although this often leads to complex mixtures or degradation. Studies on analogous compounds like N,N-dimethyl-p-anisidine have shown that enzymatic or chemical oxidation can lead to the formation of radical cations or, with further reaction, cleavage of the methoxy group and formation of p-benzoquinone. nih.gov Such harsh conditions would likely also affect other parts of the N-(4-methoxyphenyl)-3-phenylpropanamide molecule.

The amide functional group is the primary site for reduction in N-(4-methoxyphenyl)-3-phenylpropanamide. Amides are resistant to reduction by milder agents like sodium borohydride, but they are readily reduced by more powerful hydride reagents such as lithium aluminum hydride (LiAlH₄).

The reaction involves the complete reduction of the amide carbonyl group (C=O) to a methylene group (-CH₂-). This transforms the amide linkage into an amine linkage. The treatment of N-(4-methoxyphenyl)-3-phenylpropanamide with LiAlH₄ in an ethereal solvent (like diethyl ether or THF), followed by an aqueous workup, would yield the corresponding secondary amine, N-(4-methoxyphenyl)-3-phenylpropan-1-amine. This transformation is a standard and high-yielding method for converting amides to amines.

The molecule contains two distinct aromatic rings, each with different susceptibility and regioselectivity towards electrophilic aromatic substitution (EAS) due to the influence of their respective substituents.

Substitution on the N-(4-methoxyphenyl) Ring: This ring is substituted with a methoxy group (-OCH₃) at the para position relative to the amide nitrogen, and an N-acylamino group (-NH-CO-R).

The methoxy group is a strongly activating, ortho, para-directing group due to its ability to donate electron density via resonance (+M effect). youtube.comlibretexts.org

The N-acylamino group is also an ortho, para-director. The lone pair on the nitrogen atom donates electron density to the ring through resonance, activating these positions. libretexts.org However, it is less activating than a simple amino (-NH₂) group because the lone pair also participates in resonance with the adjacent carbonyl group.

Since both groups direct incoming electrophiles to the same positions (positions 2 and 6, which are ortho to the methoxy group), electrophilic substitution will occur regioselectively at these sites. The strong activating nature of the methoxy group will dominate, leading to substitution primarily at the positions ortho to it.

Substitution on the Terminal Phenyl Ring: This ring is monosubstituted with an alkyl chain (-CH₂CH₂CONHAr). Alkyl groups are weakly activating and are ortho, para-directors due to inductive effects and hyperconjugation. ulethbridge.camasterorganicchemistry.com Therefore, electrophilic substitution reactions such as nitration or halogenation on this ring will yield a mixture of ortho and para substituted products. Steric hindrance may favor the formation of the para isomer. masterorganicchemistry.com

The following table summarizes the expected outcomes for electrophilic aromatic substitution on the two rings.

| Ring System | Substituent(s) | Directing Effect | Predicted Position of Substitution |

| N-(4-methoxyphenyl) | -OCH₃ (para to N) -NHCOR | Both are ortho, para-directors | Ortho to the -OCH₃ group (positions 2 and 6) |

| Phenyl | -Alkyl chain | ortho, para-director | Ortho and Para positions (positions 2' and 4') |

For halogenation, reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), often in the presence of an acid promoter, can be used for regioselective halogenation of activated aromatic rings. researchgate.net For nitration, standard conditions like a mixture of nitric acid and sulfuric acid would be employed, with the directing effects described above determining the product distribution. byjus.com

Advanced Spectroscopic and Analytical Characterization in Research

Structural Elucidation Techniques

Structural elucidation is the cornerstone of chemical synthesis, providing irrefutable evidence of a molecule's identity. For N-(4-methoxyphenyl)-3-phenylpropanamide, researchers employ a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-ray Crystallography to build a complete picture of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationship of atoms within a molecule.

¹H NMR: Proton NMR (¹H NMR) analysis of N-(4-methoxyphenyl)-3-phenylpropanamide confirms the presence and arrangement of all hydrogen atoms. Experimental data shows characteristic signals that correspond to the distinct proton environments in the molecule. mdpi.com The aromatic protons of the phenyl and methoxyphenyl groups appear in the typical downfield region, while the aliphatic protons of the propanamide linker appear more upfield. The methoxy (B1213986) group protons are readily identified as a sharp singlet. mdpi.com

¹³C NMR: Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a count of unique carbon atoms and information about their chemical environment (e.g., aromatic, aliphatic, carbonyl). While specific experimental spectral data for N-(4-methoxyphenyl)-3-phenylpropanamide is not widely published, the expected spectrum would show distinct signals for the carbonyl carbon of the amide, the methoxy carbon, the two aliphatic carbons of the ethyl bridge, and the various aromatic carbons in the two phenyl rings.

Interactive Data Table: ¹H NMR Spectral Data of N-(4-methoxyphenyl)-3-phenylpropanamide

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.33 | bs | - | 1H | Amide (N-H) |

| 7.19–7.32 | m | - | 7H | Phenyl & Methoxyphenyl (Ar-H) |

| 6.8 | d | 9.0 | 2H | Methoxyphenyl (Ar-H) |

| 3.75 | s | - | 3H | Methoxy (-OCH₃) |

| 3.02 | t | 7.7 | 2H | -CH₂-Ph |

| 2.61 | t | 7.6 | 2H | -CO-CH₂- |

Data sourced from a study conducted in CDCl₃ at 300 MHz. mdpi.com

High-Resolution Mass Spectrometry (HRMS) is an essential technique for unequivocally determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. This allows for the calculation of a precise molecular formula, a critical step in identifying a newly synthesized compound.

For N-(4-methoxyphenyl)-3-phenylpropanamide, the molecular formula is C₁₆H₁₇NO₂. HRMS analysis provides an exact mass measurement that can confirm this composition, distinguishing it from other compounds with the same nominal mass. The computed monoisotopic mass is 255.125928785 Da. Experimental techniques such as Electrospray Ionization (ESI) coupled with a high-resolution analyzer would be used to verify this value. ESI-MS analysis has shown a protonated molecule ([M+H]⁺) at an m/z of 256.14, which is consistent with the compound's molecular weight of 255.31 g/mol . mdpi.com

Interactive Data Table: Mass Spectrometry Data for N-(4-methoxyphenyl)-3-phenylpropanamide

| Parameter | Value | Source |

| Molecular Formula | C₁₆H₁₇NO₂ | - |

| Molecular Weight | 255.31 g/mol | |

| Computed Exact Mass | 255.125928785 Da | |

| Experimental ESI-MS | [M+H]⁺ = 256.14 | mdpi.com |

X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, revealing the molecule's specific conformation. It also elucidates how molecules pack together in the crystal lattice, which is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions.

As of now, the specific crystal structure of N-(4-methoxyphenyl)-3-phenylpropanamide has not been reported in publicly accessible crystallographic databases. Should a suitable single crystal of the compound be grown, X-ray diffraction analysis would provide invaluable insight into its solid-state structure and intermolecular interactions.

Reaction Monitoring and Purity Assessment

The synthesis of N-(4-methoxyphenyl)-3-phenylpropanamide, typically involving an amide bond formation between 3-phenylpropanoic acid and p-anisidine (B42471), requires careful monitoring to ensure the reaction proceeds to completion and to assess the purity of the final product.

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to monitor the progress of a chemical reaction. By spotting a small amount of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel) and eluting it with an appropriate solvent system (a mixture of nonpolar and polar solvents), the starting materials and the product can be separated. The starting materials (acid and amine) will have different retention factors (Rf values) than the more nonpolar amide product. The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. It is used to assess the purity of the final N-(4-methoxyphenyl)-3-phenylpropanamide product and can also detect the presence of any volatile starting materials or byproducts. When coupled with a mass spectrometer (GC-MS), it can also help identify these components. The NIST Mass Spectrometry Data Center reports a semi-standard non-polar Kovats Retention Index of 2366 for this compound, providing a standardized value for its retention time on specific types of GC columns.

High-Performance Liquid Chromatography (HPLC) for Purity Evaluation

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of synthesized chemical compounds. In the characterization of N-(4-methoxyphenyl)-3-phenylpropanamide, reverse-phase HPLC is frequently employed to separate the target compound from any unreacted starting materials, byproducts, or other impurities.

Research involving the synthesis of N-(4-methoxyphenyl)-3-phenylpropanamide has utilized reverse-phase HPLC for purification. mdpi.com The method's efficacy relies on the differential partitioning of the compound between a nonpolar stationary phase (like a C18 column) and a polar mobile phase. The polarity of N-(4-methoxyphenyl)-3-phenylpropanamide, influenced by its phenyl, amide, and methoxyphenyl functional groups, dictates its retention time, allowing for effective separation. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. Detection is commonly performed using a UV detector, as the aromatic rings in the molecule absorb light in the ultraviolet range. mdpi.com

Specific conditions for the purification of N-(4-methoxyphenyl)-3-phenylpropanamide have been documented, providing a clear methodological framework. mdpi.com These parameters are crucial for achieving reproducible and accurate purity assessments.

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Waters X-Terra Prep RP18 Column (19 × 100 mm) | mdpi.com |

| Mobile Phase | Gradient of Methanol (MeOH) in Water (H₂O) with 0.1% formic acid | mdpi.com |

| Flow Rate | 5 mL/min | mdpi.com |

| Detection | UV at wavelengths λ = 220 nm and 254 nm | mdpi.com |

Spectroscopic Analysis of Electronic Properties

UV-Vis Spectroscopy and Frontier Molecular Orbital (HOMO-LUMO) Analyses

UV-Vis spectroscopy is a valuable technique for investigating the electronic transitions within a molecule. For N-(4-methoxyphenyl)-3-phenylpropanamide, the presence of chromophores—specifically the phenyl and the 4-methoxyphenyl (B3050149) groups—results in the absorption of ultraviolet light. These absorptions correspond to the excitation of electrons from lower-energy molecular orbitals to higher-energy ones. The key electronic transition is typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for understanding a molecule's electronic behavior and chemical reactivity. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. This energy gap can be estimated from the wavelength of maximum absorption (λ_max) in the UV-Vis spectrum.

In N-(4-methoxyphenyl)-3-phenylpropanamide, the HOMO is typically associated with the electron-rich parts of the molecule, such as the π-systems of the aromatic rings, particularly the electron-donating methoxy-substituted ring. The LUMO is associated with the electron-accepting regions of the molecule's π-system. The absorption of UV radiation promotes a π → π* transition, where an electron moves from a π bonding orbital (part of the HOMO) to a π* antibonding orbital (part of the LUMO).

Computational chemistry, using methods such as Density Functional Theory (DFT), complements experimental UV-Vis data by providing a detailed model of the frontier molecular orbitals. These calculations can predict the energies of the HOMO and LUMO, the resulting energy gap, and the theoretical absorption maxima. While specific experimental and computational studies detailing these values for N-(4-methoxyphenyl)-3-phenylpropanamide are not extensively reported in the surveyed literature, the table below illustrates the typical data derived from such analyses.

| Parameter | Description | Typical Value (Illustrative) |

|---|---|---|

| λmax (nm) | Wavelength of maximum UV absorption corresponding to the HOMO-LUMO transition. | Data not available in cited sources. |

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital, often calculated via DFT. | Data not available in cited sources. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital, often calculated via DFT. | Data not available in cited sources. |

| ΔE (HOMO-LUMO Gap) (eV) | The energy difference between the LUMO and HOMO (ELUMO - EHOMO). | Data not available in cited sources. |

Biological Activities and Mechanistic Investigations

Research on Anticancer Efficacy

There is currently no available scientific literature detailing the in vitro antiproliferative activity of N-(4-methoxyphenyl)-3-phenylpropanamide against the human breast cancer cell lines MCF-7 and MDA-MB-231. Consequently, data on its potential potency in comparison to established chemotherapeutic agents, such as Combretastatin A-4, is also unavailable. The molecular mechanisms of action, including any effects on signal transduction, gene expression regulation, or enzyme inhibition within cancer pathways, have not been documented in published research.

Research on Antimicrobial Properties

Similarly, information regarding the antimicrobial properties of N-(4-methoxyphenyl)-3-phenylpropanamide is not present in the current body of scientific literature. There are no reports on its ability to inhibit bacterial growth. Furthermore, the mechanisms through which it might exert antimicrobial effects, such as cell membrane disruption or the inhibition of essential enzymes, remain uninvestigated and undocumented.

As a result of the absence of research data in these specific areas, a detailed analysis and discussion of the biological activities of N-(4-methoxyphenyl)-3-phenylpropanamide, as outlined, cannot be provided.

Antifungal Activity Research

While specific research on the antifungal properties of N-(4-methoxyphenyl)-3-phenylpropanamide is not extensively detailed in the available literature, studies on structurally related arylpropanoids and phenylpropanoids provide insights into the potential of this chemical class. Research into various arylpropanoid derivatives has demonstrated a broad spectrum of activity against dermatophytes such as Microsporum canis, Trichophyton mentagrophytes, and Epidermophyton floccosum. nih.gov A structure-activity relationship analysis of these compounds indicated that specific structural features are crucial for their antifungal effects, suggesting that derivatives of N-(4-methoxyphenyl)-3-phenylpropanamide could be candidates for new topical antifungal treatments. nih.gov

Other studies on phenylpropanoids, such as anethole, have shown that a methoxy (B1213986) group on the phenyl ring is preferable for antifungal and fungicidal activities. nii.ac.jp These compounds may exert their effect by inducing oxidative stress within the fungal cells. nii.ac.jp Furthermore, investigations into N-phenylpiperazine derivatives have identified compounds with activity against fungal pathogens like Fusarium avenaceum. nih.gov These findings collectively suggest that the broader class of N-phenylpropanamides warrants investigation for antifungal applications.

Research on Antiviral Activity: Focus on HIV-1

The primary area of research for N-(4-methoxyphenyl)-3-phenylpropanamide and its analogs is in the field of HIV-1 inhibition. This class of compounds, known as phenylalanine derivatives, targets the viral capsid protein (CA), which is essential for multiple stages of the viral life cycle. nih.govnih.gov

HIV-1 Capsid Modulation and Inhibition

The HIV-1 capsid is a conical protein shell that protects the viral genome and is crucial for both early and late stages of replication. nih.gov Phenylalanine derivatives, such as the well-studied compound PF-74, function by binding to a highly conserved hydrophobic pocket at the interface between the N-terminal domain (NTD) and the C-terminal domain (CTD) of adjacent capsid protein monomers within the assembled capsid hexamer. nih.govnih.gov This binding site is also utilized by essential host cell factors like CPSF6 and NUP153, which are involved in the nuclear import of the virus. mdpi.comnih.gov

By occupying this pocket, N-(4-methoxyphenyl)-3-phenylpropanamide and related molecules can modulate the stability and function of the capsid. nih.gov This interference disrupts the delicate balance of capsid stability required for successful infection, affecting processes from cytoplasmic transport and uncoating to nuclear entry and subsequent viral assembly. nih.govmdpi.com

In Vitro Antiviral Assays and Potency Determination in Cell Lines (e.g., MT-4, TZM-bl)

The antiviral potency of N-(4-methoxyphenyl)-3-phenylpropanamide analogs has been quantified using various in vitro cell-based assays. Cell lines such as MT-4 (a human T-cell line) and TZM-bl (a HeLa cell line engineered to express HIV-1 receptors) are commonly used to determine the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%. nih.govnih.gov The 50% cytotoxic concentration (CC₅₀), the concentration that causes 50% cell death, is also measured to assess the compound's selectivity index (SI = CC₅₀/EC₅₀). nih.gov

Studies on various phenylalanine derivatives have demonstrated a range of potencies. For instance, compound II-13c , a 4-methoxy-N-methylaniline substituted phenylalanine, showed significant anti-HIV-1 activity. nih.gov The data below summarizes findings for representative compounds from this class.

| Compound | Description | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | SI | Reference |

|---|---|---|---|---|---|---|

| PF-74 | Reference Capsid Inhibitor | MT-4 | 0.42 ± 0.11 | >10 | >23.8 | nih.gov |

| II-13c | 4-methoxy-N-methylaniline substituted phenylalanine | MT-4 | 5.14 ± 1.62 | >9.51 | >1.85 | nih.gov |

| V-25i | Indolin-5-amine substituted phenylalanine | MT-4 | 2.57 ± 0.79 | >10.15 | >3.95 | nih.gov |

| 13m | 1,2,3-triazole-containing phenylalanine derivative | MT-4 | 4.33 ± 0.83 | >57.74 | >13.33 | nih.gov |

Action Stage Determination Studies (Early vs. Late Stage Inhibition)

A key characteristic of HIV-1 capsid inhibitors is their ability to act at multiple points in the viral life cycle. mdpi.com Research demonstrates that phenylalanine derivatives exhibit a dual-stage mechanism of action, inhibiting both early and late phases of HIV-1 replication. nih.govnih.gov

Early Stage Inhibition: In the early stage, after the virus enters a host cell, the capsid must disassemble in a controlled process known as uncoating. This process is tightly linked to reverse transcription. nih.gov By binding to and stabilizing the capsid, these inhibitors can disrupt the timing of uncoating, leading to premature disassembly or hyper-stabilization, both of which prevent the successful completion of reverse transcription and subsequent steps. mdpi.comnih.gov

Late Stage Inhibition: In the late stage, the compounds interfere with the assembly and maturation of new viral particles. nih.gov By binding to capsid subunits, the inhibitors disrupt the normal process of Gag polyprotein processing and subsequent capsid assembly, which is essential for forming infectious virions. mdpi.com

Impact on Viral Particle Production and Capsid Assembly Dynamics

The late-stage inhibitory effect of these compounds directly impacts the production of infectious virions. By binding to capsid proteins during the assembly process, phenylalanine derivatives can accelerate capsid polymerization. mdpi.com This accelerated and uncontrolled assembly leads to the formation of aberrant, malformed capsid structures and non-infectious viral particles. mdpi.comresearchgate.net Instead of the typical conical core, virions produced in the presence of these inhibitors may have defective cores, rendering them incapable of infecting new cells. nih.gov This disruption of capsid assembly dynamics is a critical component of their antiviral activity.

Target Binding Analysis via Surface Plasmon Resonance (SPR)

Direct binding of N-(4-methoxyphenyl)-3-phenylpropanamide analogs to the HIV-1 capsid protein has been confirmed and quantified using biophysical techniques like Surface Plasmon Resonance (SPR). nih.govnih.gov SPR measures the binding affinity (represented by the equilibrium dissociation constant, KD) between a compound and its protein target in real-time.

These studies have shown that the compounds preferentially bind to the assembled, oligomeric forms of the capsid (hexamers) over the individual protein monomers. nih.gov This preference is consistent with the binding site being located at the interface between two adjacent capsid subunits, a site that is fully formed only in the context of the assembled hexamer. nih.gov

| Compound | Target Form | Binding Affinity (KD, µM) | Reference |

|---|---|---|---|

| PF-74 | CA Hexamer | 0.12 ± 0.00 | nih.gov |

| CA Monomer | 7.15 ± 0.28 | ||

| II-13c | CA Hexamer | 4.82 ± 0.30 | nih.gov |

| CA Monomer | 15.81 ± 0.47 | ||

| V-25i | CA Hexamer | 4.21 ± 0.57 | nih.gov |

| CA Monomer | 11.62 ± 1.63 |

Structure Activity Relationship Sar and Computational Studies

Elucidating Structure-Activity Relationships (SAR)

SAR studies investigate how modifications to the chemical structure of a compound affect its biological activity. For N-(4-methoxyphenyl)-3-phenylpropanamide, this involves analyzing the roles of its key functional groups: the 4-methoxyphenyl (B3050149) ring, the phenyl ring, and the propanamide linker. While direct and extensive SAR studies on this specific molecule are not widely published, principles derived from related classes of compounds can provide valuable insights.

The methoxy (B1213986) group , positioned at the para-position of the N-phenyl ring, is a key feature. Methoxy groups are prevalent in many approved drugs and can significantly influence a molecule's properties. nih.gov They can act as hydrogen bond acceptors and can engage in favorable interactions with receptor sites. nih.gov The position of the methoxy group is also crucial; for instance, in a series of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide derivatives, the methoxy groups were found to be important for activity. researchgate.net The electronic effect of the methoxy group, an electron-donating group, can modulate the reactivity and binding characteristics of the amide nitrogen.

The phenyl group at the end of the propanamide chain contributes to the molecule's hydrophobicity and can participate in van der Waals and π-π stacking interactions within a receptor's binding pocket. The nature and position of substituents on this phenyl ring can dramatically alter biological activity. For example, in a series of aryl sulfonamide hybrids, modifications to the substituents on an aryl ring, such as introducing electron-withdrawing groups, led to significant changes in cytotoxic activity against cancer cell lines. nih.gov Similarly, studies on arylpropenamide derivatives as inhibitors of Hepatitis B virus replication have shown that different aryl groups significantly impact their antiviral activities. nih.gov

A hypothetical SAR study on N-(4-methoxyphenyl)-3-phenylpropanamide might involve synthesizing analogs with variations in these substituents, as outlined in the table below, to probe their effects on a specific biological activity.

| Modification | Rationale | Predicted Effect on Activity |

| Removal of methoxy group | Assess the importance of the methoxy group for binding/activity. | Likely decrease in potency if the methoxy group is involved in key interactions. |

| Shifting methoxy to ortho- or meta- | Determine the optimal position for the methoxy group. | Activity may decrease or increase depending on the receptor's topology. |

| Replacing methoxy with other groups (e.g., -OH, -Cl, -CH3) | Evaluate the effect of different electronic and steric properties. | Activity will vary based on the substituent's ability to mimic or improve upon the methoxy group's interactions. |

| Adding substituents to the 3-phenyl ring | Explore additional binding interactions. | Electron-donating or withdrawing groups could enhance or diminish activity depending on the target's electronic environment. |

Introducing heterocyclic ring systems in place of the phenyl rings is a common strategy in medicinal chemistry to modulate physicochemical properties such as solubility and to introduce new interaction points (e.g., hydrogen bond donors/acceptors). For instance, replacing a phenyl ring with a pyridine, furan, or thiophene (B33073) could alter the compound's metabolic stability and target selectivity. While specific examples for N-(4-methoxyphenyl)-3-phenylpropanamide are not available, studies on other classes of compounds have demonstrated the significant impact of such modifications.

Stereochemistry can play a pivotal role in the biological activity of chiral compounds. acs.org N-(4-methoxyphenyl)-3-phenylpropanamide itself is not chiral. However, if chiral centers were introduced, for example, by adding a substituent to the propanamide backbone, it would be expected that the different enantiomers would exhibit different biological activities. This is because biological targets like enzymes and receptors are chiral, and they often interact stereoselectively with ligands. The spatial arrangement of atoms in a molecule determines how well it fits into the binding site of its target.

The ultimate goal of SAR studies is to establish a clear correlation between specific structural modifications and the desired therapeutic effect. This involves a systematic process of designing, synthesizing, and testing new analogs to build a comprehensive understanding of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity.

For N-(4-methoxyphenyl)-3-phenylpropanamide, this would entail:

Identifying a lead compound: Assuming the parent molecule shows a desirable, albeit modest, biological activity.

Systematic modification: Altering one part of the molecule at a time (e.g., the methoxy substituent, the terminal phenyl ring) to observe the effect on activity.

Building a model: Developing a qualitative model that explains the observed SAR and can be used to predict the activity of new, unsynthesized compounds.

This process allows for the optimization of a lead compound to improve its potency, selectivity, and pharmacokinetic properties, thereby enhancing its therapeutic potential.

Computational Modeling for Rational Design and Mechanism Elucidation

Computational modeling has become an indispensable tool in modern drug discovery, offering a faster and more cost-effective way to design new compounds and understand their mechanisms of action at a molecular level.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This method can provide valuable insights into the binding mode of N-(4-methoxyphenyl)-3-phenylpropanamide with a hypothetical target protein.

The process typically involves:

Preparation of the receptor and ligand: Obtaining the 3D structures of the target protein (often from a protein data bank) and the ligand.

Docking simulation: Using a docking algorithm to place the ligand in various orientations and conformations within the receptor's binding site.

Scoring and analysis: Evaluating the different poses using a scoring function that estimates the binding affinity. The best-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts.

For N-(4-methoxyphenyl)-3-phenylpropanamide, a molecular docking study could reveal how the methoxy and phenyl groups fit into the binding pocket and which amino acid residues they interact with. This information is crucial for designing new analogs with improved binding affinity. For example, if the docking simulation shows an empty hydrophobic pocket near the phenyl ring, a new analog with a larger substituent at that position could be designed to fill that pocket and increase potency. Molecular docking studies on 1-(substituted phenyl)-3-(naphtha[1, 2-d] thiazol-2-yl) urea/thiourea derivatives have shown that potent compounds with a methoxy group on the phenyl ring exhibit both hydrophilic and lipophilic interactions within the active site of the human adenosine (B11128) A2A receptor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing which ones to synthesize and test.

The development of a QSAR model involves several steps:

Data set: A series of structurally related compounds with their experimentally determined biological activities is required.

Descriptor calculation: Various molecular descriptors (e.g., physicochemical, electronic, steric) are calculated for each compound.

Model building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

For a series of N-(4-methoxyphenyl)-3-phenylpropanamide analogs, a QSAR study could identify the key molecular properties that govern their activity. For instance, a QSAR model for arylpropenamide derivatives revealed that higher thermal energy and lower entropy were correlated with increased anti-HBV activity. nih.gov Such models provide a quantitative framework for understanding the SAR and for designing new compounds with enhanced therapeutic potential.

Molecular Dynamics (MD) Simulations for Ligand-Protein Interactions and Conformational Dynamics

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. researchgate.net By simulating the movements of atoms and molecules, MD can provide detailed insights into how a ligand, such as N-(4-methoxyphenyl)-3-phenylpropanamide, interacts with a protein target and explores different shapes or conformations. rjpbr.com

The conformational dynamics of a molecule, which refers to the different spatial arrangements it can adopt, are also critical for its biological activity. nih.gov MD simulations can map the energy landscape of a molecule, revealing its preferred conformations and the transitions between them. For a molecule like N-(4-methoxyphenyl)-3-phenylpropanamide, understanding its conformational flexibility is key to predicting how it will fit into a protein's binding site.

A typical MD simulation study of N-(4-methoxyphenyl)-3-phenylpropanamide interacting with a protein would involve the following steps:

System Setup: A three-dimensional model of the protein-ligand complex is prepared.

Solvation: The complex is placed in a simulated box of water molecules to mimic physiological conditions.

Energy Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated and pressurized to the desired temperature and pressure to achieve a stable state.

Production Run: The simulation is run for an extended period, during which the trajectory of each atom is recorded.

Analysis of the resulting trajectory can provide a wealth of information, as detailed in the hypothetical data table below.

Table 1: Hypothetical Data from MD Simulation of N-(4-methoxyphenyl)-3-phenylpropanamide with a Target Protein

| Parameter | Description | Hypothetical Finding for N-(4-methoxyphenyl)-3-phenylpropanamide |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure, indicating the stability of the complex. | Low RMSD values would suggest a stable binding of the compound in the protein's active site. |

| RMSF (Root Mean Square Fluctuation) | Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding. | Increased RMSF in certain loops could indicate conformational changes induced by the ligand. |

| Hydrogen Bond Analysis | Identifies the formation and duration of hydrogen bonds between the ligand and protein. | The methoxy and amide groups of the compound would likely form key hydrogen bonds with specific residues. |

| Binding Free Energy Calculation | Estimates the strength of the interaction between the ligand and the protein. | A negative binding free energy would indicate a favorable interaction. |

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. semanticscholar.org It is a valuable tool for predicting the chemical reactivity and various spectroscopic properties of molecules. chemrxiv.org While direct DFT studies on N-(4-methoxyphenyl)-3-phenylpropanamide are limited in the provided search results, research on the closely related compound, 3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide, offers significant insights. researchgate.net

DFT calculations can determine the optimized molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for determining a molecule's chemical reactivity, with a smaller gap indicating higher reactivity.

Table 2: Calculated Electronic Properties of a Related Propanamide Derivative using DFT (B3LYP/6-311+G(d,p))

| Property | Value for 3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide | Predicted Relevance for N-(4-methoxyphenyl)-3-phenylpropanamide |

| HOMO Energy | -5.6 eV | The electron-donating methoxy group would likely result in a relatively high HOMO energy, indicating a propensity to donate electrons. |

| LUMO Energy | -0.9 eV | The phenyl rings would contribute to a delocalized LUMO, suggesting an ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | A moderate energy gap would suggest a balance of stability and reactivity. |

| Dipole Moment | 3.5 D | The presence of polar amide and ether groups would lead to a significant dipole moment, influencing its solubility and intermolecular interactions. |

These theoretical calculations help in understanding the intramolecular charge transfer and identifying the regions of the molecule that are more susceptible to electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping and Hirshfeld Surface Analysis

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution within a molecule and predict its reactivity towards charged species. researchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). In a study of a similar compound, N-phenylpropanamide, the MEP surface was used to understand electronic transitions and interaction sites. researchgate.net

For N-(4-methoxyphenyl)-3-phenylpropanamide, the MEP map would likely show negative potential around the oxygen atoms of the methoxy and carbonyl groups, making them sites for electrophilic attack. The regions around the hydrogen atoms of the amide group and the aromatic rings would exhibit a positive potential.

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal lattice. nih.gov It provides a graphical representation of the regions of close contact between neighboring molecules. Studies on compounds with similar structural motifs, such as N-(4-methoxyphenyl)picolinamide and 4-(3-methoxyphenyl)-2,6-diphenylpyridine, have demonstrated the utility of this analysis. nih.govnih.gov

Table 3: Predicted Hirshfeld Surface Analysis Contributions for N-(4-methoxyphenyl)-3-phenylpropanamide (based on analogous compounds)

| Intermolecular Contact | Predicted Contribution (%) | Significance |

| H···H | ~45-50% | Dominant interaction, highlighting the importance of van der Waals forces. nih.govnih.gov |

| C···H/H···C | ~20-25% | Indicates the presence of C-H···π interactions, contributing to crystal stability. nih.govnih.gov |

| O···H/H···O | ~10-15% | Represents hydrogen bonding involving the methoxy and amide oxygen atoms. nih.govnih.gov |

These analyses provide a comprehensive understanding of the non-covalent interactions that govern the molecular recognition and crystal packing of N-(4-methoxyphenyl)-3-phenylpropanamide.

In Silico Prediction of Cytochrome P450 Metabolism and Metabolic Stability

In silico methods are increasingly used to predict the metabolic fate of drug candidates, offering a faster and more cost-effective alternative to experimental studies. nih.gov Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of a wide range of xenobiotics. nih.gov Predicting which CYP isoforms are likely to metabolize a compound and at which sites is crucial for assessing its metabolic stability and potential for drug-drug interactions.

While specific in silico metabolism predictions for N-(4-methoxyphenyl)-3-phenylpropanamide were not found, the general approaches can be described. These methods can be broadly categorized as ligand-based and structure-based. Ligand-based methods use known substrates of CYP enzymes to build predictive models, while structure-based methods involve docking the compound into the active site of a CYP enzyme to predict its binding orientation and reactivity. nih.gov

Based on the structure of N-(4-methoxyphenyl)-3-phenylpropanamide, several potential sites of metabolism can be predicted:

O-dealkylation: The methoxy group is a common site for metabolism by enzymes like CYP2D6, leading to the formation of a phenol.

Aromatic hydroxylation: The phenyl rings can undergo hydroxylation, typically at the para position, mediated by enzymes such as CYP2C9 and CYP3A4. news-medical.net

Amide hydrolysis: The amide bond could be susceptible to hydrolysis, although this is generally a slower metabolic pathway.

Table 4: Potential Cytochrome P450-Mediated Metabolic Pathways for N-(4-methoxyphenyl)-3-phenylpropanamide

| Metabolic Reaction | Potential CYP Isoforms | Predicted Metabolite |

| O-dealkylation | CYP2D6, CYP3A4 | N-(4-hydroxyphenyl)-3-phenylpropanamide |

| Aromatic Hydroxylation (p-position of phenylpropyl group) | CYP2C9, CYP3A4 | N-(4-methoxyphenyl)-3-(4-hydroxyphenyl)propanamide |

| Aromatic Hydroxylation (o- or m-position of methoxyphenyl group) | CYP1A2, CYP2C19 | N-(hydroxy-4-methoxyphenyl)-3-phenylpropanamide |

Predicting the metabolic stability involves estimating the rate at which the compound is metabolized. This can be done using quantitative structure-activity relationship (QSAR) models that correlate molecular properties with metabolic rates. A compound with high predicted clearance would be expected to have low metabolic stability and a short half-life in the body.

Future Directions and Emerging Research Avenues

Development of Novel N-(4-methoxyphenyl)-3-phenylpropanamide Derivatives with Enhanced Selectivity

A primary avenue for future research lies in the rational design and synthesis of novel derivatives of N-(4-methoxyphenyl)-3-phenylpropanamide to achieve enhanced selectivity and potency for specific biological targets. Medicinal chemistry principles, such as Structure-Activity Relationship (SAR) studies and bioisosteric replacement, will be instrumental in this endeavor. numberanalytics.comnih.gov

SAR studies involve systematically modifying different parts of the lead compound to understand how structural changes affect its biological activity. For N-(4-methoxyphenyl)-3-phenylpropanamide, this would involve modifications to the N-(4-methoxyphenyl) ring, the 3-phenylpropanamide (B85529) core, and the terminal phenyl group. For instance, altering the position or nature of the methoxy (B1213986) group on the phenyl ring or introducing various substituents (e.g., halogens, alkyls, trifluoromethyl groups) on either aromatic ring could significantly influence target binding affinity and selectivity. nih.govresearchgate.net

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, offers another powerful strategy to improve pharmacokinetic properties and target selectivity. nih.govexlibrisgroup.comacs.org The amide bond itself, while stable, can be replaced by bioisosteres like 1,2,3-triazoles or oxadiazoles (B1248032) to potentially enhance metabolic stability and refine binding interactions. nih.gov

The table below outlines potential modifications to the N-(4-methoxyphenyl)-3-phenylpropanamide scaffold and the rationale behind them.

| Structural Modification Area | Proposed Modification | Rationale for Enhanced Selectivity |

|---|---|---|

| N-(4-methoxyphenyl) Ring | Varying substituents (e.g., -Cl, -F, -CF3) at different positions | To probe electronic and steric requirements of the target's binding pocket and potentially form new interactions (e.g., halogen bonds). |

| N-(4-methoxyphenyl) Ring | Replacing the methoxy group with other alkoxy or hydroxyl groups | To alter hydrogen bonding capacity and solubility, which can fine-tune target engagement. |

| Propanamide Linker | Introducing conformational constraints (e.g., cyclopropane (B1198618) rings) | To lock the molecule into a more bioactive conformation, reducing off-target binding and increasing potency. |

| Amide Bond | Bioisosteric replacement (e.g., with a triazole or fluoroalkene) | To improve metabolic stability and alter hydrogen bond donor/acceptor patterns for refined target interactions. nih.gov |

| Terminal Phenyl Ring | Addition of various substituents or replacement with heterocyclic rings | To explore new binding interactions in adjacent pockets of the target protein and improve physicochemical properties. |

Exploration of New Therapeutic Applications for Amide-Based Compounds

The amide functional group is a key component in a wide range of clinically successful drugs, spanning therapeutic areas from infectious diseases to oncology and neurology. researchgate.netdrugbank.com This versatility suggests that N-(4-methoxyphenyl)-3-phenylpropanamide and its future derivatives could be investigated for a broad spectrum of therapeutic applications beyond their initial profile.

Research into structurally related N-aryl amides has revealed diverse biological activities. For example, Nα-aroyl-N-aryl-phenylalanine amides have shown promise as antimycobacterial agents. A study on N-(4-methoxyphenyl)pentanamide, a compound with a similar N-(4-methoxyphenyl)amide core, demonstrated significant anthelmintic properties against the nematode Toxocara canis, suggesting a potential pipeline for novel antiparasitic agents. nih.gov Furthermore, various N-arylindazole-3-carboxamide derivatives have been identified as potent antiviral agents against SARS-CoV-2. nih.gov These findings encourage the screening of a focused library of N-(4-methoxyphenyl)-3-phenylpropanamide derivatives against a panel of pathogens.

Beyond infectious diseases, amide-containing molecules are frequently explored for anticancer and anti-inflammatory properties. The future exploration of N-(4-methoxyphenyl)-3-phenylpropanamide derivatives could therefore extend to these and other complex diseases.

The table below summarizes potential new therapeutic areas for this class of compounds.

| Potential Therapeutic Area | Rationale and Research Direction | Supporting Evidence from Related Compounds |

|---|---|---|

| Antiparasitic | Screening against a range of helminths and protozoa. | N-(4-methoxyphenyl)pentanamide shows anthelmintic activity. nih.gov |

| Antiviral | Evaluation against various viruses, particularly coronaviruses. | N-arylindazole-3-carboxamide derivatives inhibit SARS-CoV-2. nih.gov |

| Anticancer | Investigating effects on cell proliferation, apoptosis, and key cancer signaling pathways. | Many amide-containing drugs are used in oncology. drugbank.com |

| Anti-inflammatory | Assessing the inhibition of inflammatory mediators and pathways. | Amide derivatives have been developed as inhibitors of inflammatory targets. |

| Neurodegenerative Diseases | Exploring modulation of targets involved in neurodegeneration. | The N-aryl amide scaffold is present in compounds targeting CNS disorders. |

Advanced Computational Approaches in Drug Discovery and Optimization

Modern drug discovery heavily relies on advanced computational methods to accelerate the identification and optimization of lead compounds. taylorandfrancis.com These in silico techniques can be powerfully applied to the N-(4-methoxyphenyl)-3-phenylpropanamide scaffold to guide the synthesis of new derivatives and to understand their mechanism of action at a molecular level.

Structure-based drug design (SBDD) approaches, such as molecular docking, can predict how different derivatives of N-(4-methoxyphenyl)-3-phenylpropanamide might bind to the three-dimensional structure of a specific biological target. patsnap.com This allows for the prioritization of compounds for synthesis that are predicted to have the highest binding affinity and best fit.

Molecular dynamics (MD) simulations can provide deeper insights into the stability of the ligand-protein complex over time, revealing key atomic interactions and the influence of solvent molecules. nih.govnih.govrsc.orggithub.io This technique can elucidate the dynamic behavior of the compound within the binding site, which is crucial for understanding its mechanism of action. Furthermore, quantitative structure-activity relationship (QSAR) modeling can be used to build mathematical models that correlate the structural features of a series of compounds with their biological activity, enabling the prediction of the potency of novel, unsynthesized derivatives. patsnap.com

The table below lists key computational tools and their specific applications in the research of N-(4-methoxyphenyl)-3-phenylpropanamide.

| Computational Method | Specific Application to N-(4-methoxyphenyl)-3-phenylpropanamide Research |

|---|---|

| Molecular Docking | Predicting binding modes and affinities of novel derivatives to target proteins; virtual screening of compound libraries. rjpbr.com |

| Molecular Dynamics (MD) Simulations | Assessing the stability of the compound in the binding site; identifying key amino acid interactions and the role of water molecules. nih.govgithub.io |

| Quantitative Structure-Activity Relationship (QSAR) | Developing predictive models to guide the design of new derivatives with improved potency and selectivity. |

| Homology Modeling | Generating 3D models of target proteins when experimental structures are unavailable, enabling structure-based design. patsnap.com |

| Artificial Intelligence (AI) / Machine Learning | Predicting pharmacological activities, ADME/T properties, and optimizing lead compounds from large datasets. taylorandfrancis.com |

Synergistic Research with Other Therapeutic Modalities and Combination Strategies

The treatment of complex diseases often involves the use of combination therapies to enhance efficacy, overcome drug resistance, and reduce toxicity. crownbio.comnih.gov Future research should investigate the potential of N-(4-methoxyphenyl)-3-phenylpropanamide derivatives as components of synergistic combination regimens. nih.gov The rationale behind this approach is that targeting multiple, distinct pathways simultaneously can lead to a therapeutic effect that is greater than the sum of the individual agents. crownbio.com

A key strategy involves combining a novel agent with an established standard-of-care drug. aacrjournals.org For instance, if a derivative of N-(4-methoxyphenyl)-3-phenylpropanamide is found to have anticancer activity, it could be tested in combination with existing chemotherapeutic agents or targeted therapies. The goal would be to identify combinations that exhibit a synergistic effect, allowing for the use of lower doses of each component and thereby minimizing adverse effects. nih.gov

The design of such combination studies requires careful consideration of dosing, scheduling, and potential drug-drug interactions. nih.govaacrjournals.orgnih.gov Preclinical models are essential for identifying promising combinations and understanding the molecular basis of their synergy before advancing to more complex studies.

The table below outlines hypothetical combination strategies and their underlying rationale.

| Therapeutic Area | Potential Combination Partner | Rationale for Synergy |

|---|---|---|

| Oncology | Standard Chemotherapy Agent | To target cancer cells through different mechanisms (e.g., inhibiting a specific signaling pathway while the chemo agent damages DNA), potentially overcoming resistance. |

| Oncology | Targeted Therapy (e.g., Kinase Inhibitor) | To inhibit parallel survival pathways, making the cancer cells more susceptible to treatment. |

| Infectious Disease | Existing Antibiotic/Antiviral | To inhibit different essential processes in the pathogen, reducing the likelihood of resistance development and potentially clearing the infection more rapidly. |

| Inflammatory Disease | Anti-inflammatory Drug (e.g., NSAID or corticosteroid) | To modulate multiple inflammatory pathways simultaneously, leading to a more profound anti-inflammatory response at lower doses of each drug. nih.gov |

Q & A

Q. How should conflicting results in receptor affinity studies (e.g., μ-opioid vs. δ-opioid) be interpreted?

- Methodological Answer :

- Competitive Binding Assays : Use dual-labeled ligands (e.g., [³H]-DAMGO and [³H]-DPDPE) to assess selectivity ratios. For example, Kᵢ ratios >22,000 indicate μ-receptor specificity .

- Functional Assays : Compare GPI (μ-mediated) vs. MVD (δ-mediated) tissue responses to isolate mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.